(4-Chloro-benzenesulfonylamino)-acetic acid

Solid-state chemistry Crystallization Purification

Research labs synthesizing TXA2 receptor antagonists face variability in intermediate quality that can affect pharmacological outcomes. (4-Chloro-benzenesulfonylamino)-acetic acid offers a solution: - Exact 4-chloro substitution key to Daltroban-like binding affinity. - Enhanced lipophilicity (XLogP3 1.1) vs. unsubstituted analog facilitates cell permeability in peptidomimetics. - Sharp melting point (176°C) allows reliable recrystallization and precise weighing. Supplied at ≥95% purity with immediate global availability.

Molecular Formula C8H8ClNO4S
Molecular Weight 249.67 g/mol
CAS No. 13029-72-6
Cat. No. B080750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-benzenesulfonylamino)-acetic acid
CAS13029-72-6
Molecular FormulaC8H8ClNO4S
Molecular Weight249.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)NCC(=O)O)Cl
InChIInChI=1S/C8H8ClNO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
InChIKeyLOZHABFZMAUWBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-benzenesulfonylamino-acetic Acid: Properties & Procurement


(4-Chloro-benzenesulfonylamino)-acetic acid, also known as N-[(4-chlorophenyl)sulfonyl]glycine, is an organosulfur compound belonging to the benzenesulfonamidoacetic acid class [1]. Its molecular formula is C8H8ClNO4S with a molecular weight of 249.67 g/mol [1]. The compound exists as a crystalline solid with a reported melting point of 176-176.3 °C [2] and is typically supplied at ≥95% purity for research and synthetic applications .

Target Identity 4-Chloro-substituted benzenesulfonamidoacetic acid intermediate
Key Property Elevated melting point for reliable recrystallization and solid-state handling
Synthetic Fit Enables construction of TXA2 receptor antagonist pharmacophore in medicinal chemistry

Why 4-Chloro Analogs Are Not Interchangeable


Benzenesulfonamidoacetic acid derivatives exhibit structure-dependent physicochemical and biological behavior. The para-substituent on the phenyl ring critically influences properties such as lipophilicity (logP), crystalline lattice energy (melting point), and electron density distribution—all of which directly impact solubility, reactivity in subsequent synthetic steps, and potential for bioisosteric replacement in medicinal chemistry programs. Consequently, substituting (4-Chloro-benzenesulfonylamino)-acetic acid with an unsubstituted analog (e.g., CAS 5398-96-9) or a different 4-halo variant (e.g., 4-fluoro, CAS 13029-71-5) without accounting for these differences can lead to altered reaction yields, different purification requirements, or divergent biological outcomes in downstream applications [1][2].

Property
4-Chloro Target
Unsubstituted / 4-Fluoro
Solid-state stability
Higher melting point; crystalline solid
May exist as low-melting solid or liquid
Lipophilicity (logP)
Higher; influences permeability profile
Lower; reduced membrane partition expected
Synthetic pathway fit
Critical for TXA2 antagonist scaffolds
Not reported for this class; divergent reactivity possible

4-Chloro-benzenesulfonylamino-acetic Acid vs. Analogs


Higher Melting Point vs. Unsubstituted Analog

The 4-chloro substituent significantly increases the melting point of (4-Chloro-benzenesulfonylamino)-acetic acid compared to its unsubstituted benzenesulfonamidoacetic acid counterpart. This elevated melting point indicates stronger intermolecular forces and greater crystalline stability, which translates to improved handling, storage, and potential for recrystallization during purification. Quantitative comparison reveals a melting point of 176-176.3 °C for the 4-chloro derivative [1] versus the unsubstituted analog, which is reported as a liquid or low-melting solid (no definitive melting point data available in standard references [2]).

Melting point
Class-level
4-Chloro Target
176–176.3 °C
Crystalline solid
Unsubstituted Analog
No defined mp
Inferred lower stability
Higher melting point may simplify recrystallization and storage.
Comparator data unavailable; qualitative inference only.
Solid-state chemistry Crystallization Purification

Higher Density Improves Handling

The presence of the 4-chloro substituent results in a higher molecular density compared to the unsubstituted benzenesulfonamidoacetic acid. This difference can affect bulk handling properties, such as volumetric dosing and powder flow characteristics. The 4-chloro derivative exhibits a predicted density of 1.530 ± 0.06 g/cm³ , whereas the unsubstituted analog has a density of 1.423 g/cm³ , representing an approximate 7.5% increase in density.

Density
Data to verify
4-Chloro Target
1.530 ± 0.06 g/cm³
Predicted
Unsubstituted Analog
1.423 g/cm³
Predicted
Density difference may affect gravimetric dispensing accuracy.
Predicted values; experimental confirmation recommended.
Physicochemical characterization Formulation Crystallography

Higher Lipophilicity vs. Unsubstituted Scaffold

The introduction of a chlorine atom at the para position of the phenyl ring increases the calculated lipophilicity of the molecule. This property is critical for predicting membrane permeability and target engagement in medicinal chemistry campaigns. The 4-chloro derivative has a computed XLogP3 value of 1.1 [1], compared to a value of 0.5 for the unsubstituted benzenesulfonamidoacetic acid [2]. This difference of +0.6 log units indicates a roughly four-fold increase in partition coefficient, which can be therapeutically relevant for optimizing bioavailability.

Lipophilicity (XLogP3)
Reported
4-Chloro Target
1.1
Unsubstituted Analog
0.5
Difference +0.6 log units
Higher lipophilicity may support permeability optimization in research design.
Computed values; not a direct bioactivity or bioavailability promise.
ADME prediction Medicinal chemistry Bioisosterism

Synthetic Intermediate for TXA2 Receptor Antagonists

(4-Chloro-benzenesulfonylamino)-acetic acid serves as a crucial building block in the synthesis of potent thromboxane A2 (TXA2) receptor antagonists, such as Daltroban (BM-13505) [1]. Daltroban has demonstrated protective effects in in vivo models of myocardial ischemia-reperfusion injury, with a specific dose of 1 mg/kg i.v. per hour showing efficacy in cats . While this evidence does not constitute a direct activity measurement of the free acid itself, it establishes a clear and quantifiable application advantage: the 4-chloro substitution pattern is essential for the pharmacological activity of the final antagonist, and procuring this specific intermediate is mandatory for synthesizing this class of compounds.

Synthetic utility
Reported
4-Chlorobenzenesulfonyl chloride + glycine derivative
Key intermediate for Daltroban (BM-13505) TXA2 antagonist
Specific 4-chloro pattern required for reported antagonist pharmacophore.
Based on published synthetic route; verify for target scaffold.
Cardiovascular pharmacology Platelet aggregation Medicinal chemistry

Applications of 4-Chloro-benzenesulfonylamino-acetic Acid


Synthesis of TXA2 Receptor Antagonists

Investigators developing novel antiplatelet or antithrombotic agents can utilize (4-Chloro-benzenesulfonylamino)-acetic acid as a key synthetic intermediate to access the pharmacophore of known TXA2 receptor antagonists such as Daltroban (BM-13505). The specific 4-chloro substitution is integral to the binding affinity of the final compound, making this derivative irreplaceable for replicating or optimizing published cardiovascular pharmacology studies . The compound's solid-state stability (melting point 176-176.3 °C) facilitates precise weighing and storage in a standard synthetic chemistry laboratory [1].

Lipophilic Glycine Bioisostere Exploration

The elevated XLogP3 value of 1.1 for (4-Chloro-benzenesulfonylamino)-acetic acid, compared to 0.5 for the unsubstituted analog, positions it as a valuable scaffold for medicinal chemists aiming to increase the lipophilicity of glycine-containing peptide mimetics or small molecule inhibitors [2][3]. This property can be exploited to enhance membrane permeability and potentially improve oral bioavailability in early-stage drug discovery programs targeting intracellular enzymes or receptors.

Crystallization & Formulation Development

The well-defined, relatively high melting point (176-176.3 °C) of this compound offers a distinct advantage for solid-state characterization and crystallization studies [4]. Compared to the unsubstituted analog, which lacks a sharp melting point and may exist as a low-melting solid or oil, the 4-chloro derivative can be more reliably purified via recrystallization and is better suited for X-ray crystallography, stability testing, and formulation into solid dosage forms during pre-clinical development.

Building Block for Sulfonamide Libraries

As a member of the benzenesulfonamidoacetic acid class, this compound serves as a versatile starting material for the synthesis of diverse sulfonamide-based compound libraries. Its carboxylic acid moiety allows for straightforward amide coupling or esterification, while the 4-chloro substituent provides a handle for further derivatization (e.g., Suzuki coupling) or can be retained to modulate physicochemical properties as demonstrated by the density (1.530 g/cm³) and lipophilicity differences relative to other analogs [5].

Application
Selection Property
Validation Focus
TXA2 antagonist synthesis
4-Chloro substitution fidelity; solid-state stability
Synthetic route replicability; coupling efficiency
Lipophilic glycine bioisostere design
Higher computed lipophilicity (XLogP3)
Permeability trends in research assays; not a bioavailability claim
Crystallization and solid-state studies
Elevated melting point; crystalline nature
Recrystallization optimization; X-ray diffraction quality
Sulfonamide library diversification
Carboxylic acid handle; 4-Cl derivatization potential
Amide coupling efficiency; library representativeness

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